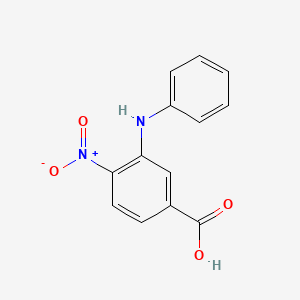

4-Nitro-3-(phenylamino)benzoic acid

Description

Contextual Significance of Aminobenzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

Aminobenzoic acids are organic compounds containing both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. nih.gov This dual functionality allows for a wide range of chemical modifications, making them ideal starting materials for constructing diverse molecular architectures. nih.govnih.gov In organic synthesis, the amino group can undergo reactions such as acylation and N-arylation, while the carboxylic acid group can be converted into esters, amides, and other derivatives. nih.gov This versatility has led to their use in the synthesis of various heterocyclic compounds, including benzimidazoles, azetidinones, and pyrazolines. benthamdirect.comingentaconnect.com

From a medicinal chemistry perspective, the aminobenzoic acid scaffold is a key component in numerous therapeutic agents. nih.govnih.gov For instance, para-aminobenzoic acid (PABA) is a precursor for the synthesis of folic acid in many microorganisms and is considered a member of the vitamin B complex. benthamdirect.comingentaconnect.commdpi.com Derivatives of aminobenzoic acids have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai The ability to modify the scaffold at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it a valuable tool in drug discovery. nih.gov

Overview of the Research Landscape for 4-Nitro-3-(phenylamino)benzoic Acid and its Analogs

This compound, with its distinct substitution pattern, serves as a crucial intermediate in several synthetic pathways. ontosight.ai The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can be subsequently reduced to an amino group to introduce further complexity. The phenylamino (B1219803) moiety is typically introduced via cross-coupling reactions. organic-chemistry.org

Research involving this compound and its analogs often focuses on their utility as precursors for heterocyclic systems. For example, they are key starting materials for the synthesis of acridone (B373769) derivatives, which are of interest for their potential biological activities. nih.gov The general synthetic strategy involves the cyclization of the N-phenylanthranilic acid core. nih.gov

Analogs of this compound, such as those with different substitution patterns on the phenyl ring or the benzoic acid core, have also been explored. nih.gov These studies aim to understand the structure-activity relationships and to develop novel compounds with specific therapeutic applications. nih.gov The investigation of these analogs, often synthesized through similar coupling methodologies, contributes to a broader understanding of the chemical space and potential applications of N-aryl aminobenzoic acids. nih.govacs.org

Chemical Properties and Synthesis

| Property | Value | Reference |

| CAS Number | 159190-73-5 | bldpharm.com |

| Molecular Formula | C13H10N2O4 | ontosight.aisigmaaldrich.com |

| Molecular Weight | 258.23 g/mol | ontosight.aisigmaaldrich.com |

| Melting Point | 248-250 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | 4-Anilino-3-nitrobenzoic acid | sigmaaldrich.com |

Synthesis Methods

The synthesis of this compound and related N-aryl aminobenzoic acids is predominantly achieved through transition metal-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of N-aryl aminobenzoic acids, an o-halobenzoic acid is reacted with an aniline (B41778) derivative. nih.gov The reaction often requires polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.orgresearchgate.net While traditionally requiring stoichiometric amounts of copper, modern variations utilize catalytic amounts of soluble copper complexes. wikipedia.org

Buchwald-Hartwig Amination

A more contemporary and often more efficient alternative to the Ullmann condensation is the Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with greater functional group tolerance. organic-chemistry.orgacs.org The reaction couples an aryl halide or triflate with a primary or secondary amine. organic-chemistry.orgacs.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. acs.org This method has been widely applied to the synthesis of a variety of N-arylated amines, including derivatives of aminobenzoic acid. acs.orgresearchgate.net

Applications in Chemical Research

This compound is primarily utilized as a chemical intermediate for the construction of more elaborate molecular structures.

As an Intermediate in Organic Synthesis

A significant application of this compound and its isomers is in the synthesis of acridone and its aza-analogs. nih.gov Acridones are a class of heterocyclic compounds that have attracted interest due to their presence in natural products and their diverse pharmacological activities. researchgate.netacs.org The synthesis generally involves the intramolecular cyclization of an N-phenylanthranilic acid derivative. nih.gov The nitro-substituted precursor can be cyclized and the nitro group subsequently modified, allowing for the creation of a library of substituted acridones. nih.gov

The aminobenzoic acid scaffold is a versatile platform for the synthesis of various other heterocyclic systems. benthamdirect.comingentaconnect.com Depending on the reaction conditions and the other functional groups present, derivatives of this compound can potentially be used to construct other fused ring systems of interest in materials science and medicinal chemistry. core.ac.ukresearchgate.net

In Medicinal Chemistry Research

While this compound itself is primarily an intermediate, the core N-phenylaminobenzoic acid scaffold is of significant interest in medicinal chemistry. nih.gov For example, substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of certain enzymes. nih.gov The general structure allows for systematic modifications to explore structure-activity relationships (SAR). researchgate.net The nitro group in this compound can be reduced to an amine, which can then be further functionalized to create a wide range of derivatives for biological screening. researchgate.netajptonline.com This makes the parent compound a valuable starting point for the development of new potential therapeutic agents. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-anilino-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNMUOKCJIVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Reported Synthetic Approaches for 4-Nitro-3-(phenylamino)benzoic Acid

The synthesis of this compound has been reported through several methodologies. One common approach involves the reaction of 3-amino-4-nitrobenzoic acid with a suitable phenylating agent. Another documented synthesis starts from 4-chloro-3-nitrobenzoic acid, which is reacted with methylamine (B109427) to produce 4-methylamino-3-nitrobenzoic acid. google.com This intermediate is then further transformed. google.com The compound is commercially available from various suppliers, indicating established synthetic protocols. sigmaaldrich.combldpharm.com The physical properties of this compound include a melting point of 248-250 °C and it typically appears as a powder. sigmaaldrich.com

General Strategies for the Synthesis of (Phenylamino)benzoic Acid Derivatives

The synthesis of (phenylamino)benzoic acid derivatives is a significant area of research, with several established methods being widely used. These methods often involve coupling reactions or nucleophilic substitutions to form the key diarylamine bond.

Ullmann Condensation and Related Coupling Reactions

The Ullmann condensation is a classical and frequently employed method for the synthesis of phenylamino)benzoic acid derivatives. rjptonline.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. rjptonline.orgorganic-chemistry.org For instance, 4-(phenylamino)benzoic acid can be prepared by refluxing p-chlorobenzoic acid and aniline (B41778) with copper powder and potassium carbonate in a solvent like isoamyl alcohol. rjptonline.org Microwave irradiation has been shown to enhance the efficiency of the Ullmann reaction for the synthesis of 2-(phenylamino)benzoic acid, offering an eco-friendly and highly selective route. researchgate.net

Researchers have optimized Ullmann condensation conditions for the synthesis of various 2-phenylamino-benzoic acid derivatives, achieving good yields in solvents like dimethylformamide (DMF) or even in solid-phase synthesis. researchgate.net These methods are versatile and have been applied to produce a range of substituted analogs. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another cornerstone for the synthesis of (phenylamino)benzoic acid derivatives. rjptonline.orgmasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.com In this reaction, a nucleophile, such as an amine, displaces a leaving group, typically a halide, on the aromatic ring. masterorganicchemistry.com

A common example is the reaction of an aniline with a halogenated nitrobenzoic acid. For instance, the synthesis of 2-(Phenylamino)-3-nitrobenzoic acid is achieved through the nucleophilic aromatic substitution of 2-fluoro-3-nitrobenzoic acid with aniline. Similarly, reacting 2-chloro-3-nitrobenzoic acid with aniline using a palladium catalyst can introduce the phenylamino (B1219803) group. The presence of electron-withdrawing groups facilitates the attack of the nucleophile on the electron-poor aromatic ring. masterorganicchemistry.com Recent advancements have also explored catalyst-free nucleophilic aromatic substitution reactions for the preparation of aromatic carboxylic acid derivatives. google.com

Mannich Reaction Approaches for Related Compounds

The Mannich reaction provides a pathway to synthesize more complex derivatives of (phenylamino)benzoic acids. This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.netnih.gov While not a direct method for the core (phenylamino)benzoic acid structure, it is used to introduce functionalized side chains. For example, Mannich bases have been synthesized from isatin (B1672199) and various amines, which can then be further elaborated. nih.govajms.iq

Research has demonstrated the synthesis of Mannich bases such as 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one. nih.govjofamericanscience.org These reactions highlight the versatility of the Mannich approach in creating a diverse range of structures from simpler precursors. jofamericanscience.org

Derivatization and Functional Group Interconversions of Related Nitro- and Amino-benzoic Acid Compounds

The functional groups on nitro- and amino-benzoic acids, particularly the nitro and amino moieties, are readily converted into other functional groups, allowing for the synthesis of a wide array of derivatives.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental and crucial transformation in the synthesis of many aromatic compounds, including derivatives of aminobenzoic acids. masterorganicchemistry.com This conversion transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Several methods are available for this reduction:

Catalytic Hydrogenation: This is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used with hydrogen gas to reduce both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred when the substrate contains halides to avoid dehalogenation. commonorganicchemistry.com

Metal and Acid: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are widely used to convert nitro groups to amines. masterorganicchemistry.comsciencemadness.org The Bechamp reduction, using iron filings and HCl, is a mild and less toxic option. sciencemadness.org

Other Reagents: Tin(II) chloride (SnCl2) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com Sodium sulfide (B99878) (Na2S) can be useful when hydrogenation or acidic conditions are not suitable and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The resulting amino group is highly reactive and can undergo various subsequent reactions. To control its reactivity and prevent unwanted side reactions during further electrophilic aromatic substitutions, the amino group is often protected, for example, by converting it into an amide. masterorganicchemistry.com The amino group can also be derivatized through reactions like diazotization followed by coupling to form azo compounds. researchgate.netbenthamdirect.com Furthermore, aminobenzoic acids can be activated for amide formation through derivatization with agents like Vilsmeier reagent. acs.org

The table below summarizes some common reducing agents and their typical conditions for the conversion of nitroarenes to anilines.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Catalytic amount of Pd/C, H₂ gas (balloon or Parr shaker) | Highly efficient, but can also reduce other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Ni | Catalytic amount of Raney Ni, H₂ gas | Useful for substrates with halides to prevent dehalogenation. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Fe powder, acidic medium | Classic, inexpensive, and mild method (Bechamp reduction). masterorganicchemistry.comsciencemadness.org |

| Sn/HCl | Sn metal, concentrated HCl | Effective but can be harsh. masterorganicchemistry.com |

| SnCl₂ | SnCl₂ in a solvent like ethanol | Mild conditions, good for sensitive substrates. masterorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Can offer selectivity for reducing one of multiple nitro groups. commonorganicchemistry.com |

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a key functional group that readily undergoes esterification and amidation reactions. These transformations are fundamental in modifying the compound's properties and for building larger molecules.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reacting the parent compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux conditions would yield methyl 4-nitro-3-(phenylamino)benzoate. While direct literature on this specific substrate is sparse, the esterification of structurally similar compounds like 4-nitrobenzoic acid is well-documented. For example, the preparation of alkyl (C1-C3) nitrobenzoates is accomplished by reacting the nitrobenzoic acid with an excess of a C1-C3 alkanol in an inert solvent, catalyzed by a polyfluoroalkanesulfonic acid at temperatures between 60 and 120 °C. google.com Another method involves reacting 4-nitrobenzoic acid with a large excess of methanol at high temperatures (190 °C) under pressure. google.com These established procedures for similar molecules suggest viable pathways for the esterification of this compound.

Amidation:

Amidation of this compound provides a route to a wide range of amide derivatives. This reaction typically involves activating the carboxylic acid group, followed by treatment with a primary or secondary amine. A general and environmentally friendly method for amidation is the use of boric acid as a catalyst. researchgate.net This technique involves heating a mixture of the carboxylic acid and an amine (or urea (B33335) as an ammonia (B1221849) source) with boric acid, often in a solvent-free setting. researchgate.net

A notable application of amidation on a closely related structure is found in the synthesis of intermediates for pharmaceuticals. For example, 4-methylamino-3-nitro-benzoic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl) amide is a documented intermediate in the synthesis of the anticoagulant drug Dabigatran. google.com This highlights the industrial relevance of amidation reactions on this class of compounds. The synthesis involves coupling the carboxylic acid with the complex amine N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amine, likely using standard peptide coupling reagents.

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Product | Catalyst/Conditions |

|---|---|---|---|

| Esterification | 4-Nitrobenzoic acid, Methanol | Methyl 4-nitrobenzoate | Polyfluoroalkanesulfonic acid, 60-120 °C google.com |

| Esterification | 4-Nitrobenzoic acid, Ethanol | Ethyl 4-nitrobenzoate | Ammonium bisulfate, Reflux (80 °C) google.com |

| Amidation | Carboxylic Acids, Amines/Urea | Amides | Boric Acid, Heat, Solvent-free researchgate.net |

| Amidation | 4-methylamino-3-nitro-benzoic acid, N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amine | 4-methylamino-3-nitro-benzoic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl) amide | Standard coupling agents |

Formation of Heterocyclic Conjugates and Other Complex Structures

The structure of this compound, containing nitro, amino, and carboxylic acid functionalities, makes it an excellent precursor for the synthesis of various heterocyclic systems and other complex molecules.

The strategic placement of the nitro and amino groups ortho to each other on the benzoic acid ring is particularly useful for constructing fused heterocyclic rings. For example, reduction of the nitro group to an amine would generate a 3,4-diaminobenzoic acid derivative. This intermediate can then undergo cyclization reactions with various reagents to form benzimidazoles, a common scaffold in medicinal chemistry. The synthesis of a key intermediate for Dabigatran involves the formation of a benzimidazole (B57391) ring system from a related precursor. google.com

Furthermore, derivatives of the core structure can be used to generate other complex heterocyclic systems. Research on the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, a compound derived from a related structural framework, demonstrates the formation of several interesting products. uzh.ch The reaction proceeds through an unstable 3-imino-2-nitroprop-2-enamidine intermediate. uzh.ch Trapping this intermediate with various reagents leads to a variety of structures. For instance, reaction with (benzylidene)(methyl)amine results in the formation of a 1,2,4-oxadiazole (B8745197) derivative and a quinoxaline (B1680401) N-oxide as a minor product. uzh.ch This work illustrates how the nitro and amino groups can participate in complex reaction cascades to form intricate heterocyclic systems. uzh.ch

Table 2: Examples of Heterocyclic Conjugates and Complex Structures

| Starting Material (or related derivative) | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine | Desulfurization, (benzylidene)(methyl)amine | 1,2,4-Oxadiazole derivative, Quinoxaline N-oxide | uzh.ch |

| 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine | Desulfurization, Benzoic acid | Amide derivative (7) | uzh.ch |

| 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine | Desulfurization, Thiobenzoic acid | Thioamide derivative (8) | uzh.ch |

| 3,4-diaminobenzoic acid derivative | Cyclization reagents | Benzimidazole derivatives | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

FT-IR (Fourier-Transform Infrared) Spectroscopy: An experimental FT-IR spectrum of 4-Nitro-3-(phenylamino)benzoic acid would be expected to show characteristic absorption bands. Key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, asymmetric and symmetric stretches of the nitro group (NO₂), and various C-H and C=C stretching and bending vibrations from the aromatic rings. The positions of these bands would be influenced by the electronic effects of the substituents and potential intramolecular hydrogen bonding between the amine, nitro, and carboxylic acid groups.

FT-Raman Spectroscopy: A complementary FT-Raman spectrum would help in observing vibrations that are weak or absent in the IR spectrum, particularly for non-polar bonds. The symmetric vibrations of the nitro group and the aromatic ring skeletal vibrations are often strong in the Raman spectrum.

Without experimental data, a table of expected vibrational frequencies cannot be accurately compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum would reveal the chemical environment of each proton. One would expect to see distinct signals for the protons on the two different aromatic rings. The protons on the nitro-substituted ring would be significantly shifted due to the strong electron-withdrawing nature of the nitro and carboxyl groups. The proton of the N-H group would appear as a broader signal, and the carboxylic acid proton (O-H) would be a highly deshielded singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield shift. The carbons attached to the nitro group and the amino group would also show significant shifts. The remaining aromatic carbons would appear in the typical aromatic region, with their specific chemical shifts determined by the electronic influence of the various substituents.

A definitive table of chemical shifts and coupling constants cannot be created without the actual experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 258.23 g/mol . Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and the nitro group (-NO₂).

X-ray Crystallography for Structural Confirmation of Related Analogs

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystallographic data has been found for this compound itself, studies on related analogs, such as isomers of nitro trifluoromethyl benzoic acid, have been published. Such an analysis for the title compound would confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state packing and properties. For instance, one would anticipate strong hydrogen bonding interactions involving the carboxylic acid dimer formation and potential intramolecular hydrogen bonds involving the amine and nitro groups.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsdjournal.org It is widely employed to predict molecular geometries, vibrational frequencies, and a host of electronic properties with a good balance of accuracy and computational cost. chemrxiv.org For 4-Nitro-3-(phenylamino)benzoic acid, DFT calculations, particularly using functionals like B3LYP, are instrumental in elucidating its fundamental chemical nature. tandfonline.comscispace.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. These parameters are influenced by the electronic effects of the nitro (-NO2), amino (-NH-), and carboxylic acid (-COOH) functional groups, as well as the phenyl rings. The optimization process typically involves iterative calculations until the forces on each atom are close to zero, indicating a stable structure. mdpi.com The presence of both electron-donating (phenylamino) and electron-withdrawing (nitro, carboxylic acid) groups suggests a complex interplay of electronic effects that will dictate the final optimized geometry. nih.gov

| Parameter | Value |

|---|---|

| C-N (nitro) Bond Length | ~1.45 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| C-C (benzoic acid) Bond Length | ~1.48 Å |

| C=O (carboxylic acid) Bond Length | ~1.21 Å |

| O-H (carboxylic acid) Bond Length | ~0.97 Å |

| Dihedral Angle (Phenyl rings) | Variable |

Note: The values in the table are illustrative and would be precisely determined through DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a chemist's-eye view of the electronic structure by translating the complex wavefunction into localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.de This analysis is particularly useful for understanding intramolecular interactions, such as hydrogen bonding and charge delocalization. researchgate.net For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from the phenylamino (B1219803) group to the nitro-substituted ring and the carboxylic acid group. It can reveal the nature of the intramolecular hydrogen bond that may form between the amino proton and an oxygen atom of the nitro group or the carbonyl oxygen of the carboxylic acid. dergipark.org.tr The analysis of donor-acceptor interactions within the NBO framework provides quantitative insights into the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity. acs.org

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π(C-C) (nitro-phenyl ring) | High |

| π(C-C) (phenylamino ring) | π(C-C) (nitro-phenyl ring) | Moderate |

| LP(2) O (carbonyl) | σ(N-H) (amino) | Possible (H-bond) |

| LP(2) O (nitro) | σ(N-H) (amino) | Possible (H-bond) |

Note: "LP" denotes a lone pair. The stabilization energies are qualitative and would be quantified by specific NBO calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino moiety, while the LUMO is likely to be centered on the electron-deficient nitro-substituted phenyl ring. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's electronic properties. dergipark.org.tr

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Electrophilicity Index (ω) | 5.06 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de For this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and the amino group will exhibit a positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. nih.gov

Fukui functions are a tool derived from DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The Fukui function, ƒ(r), represents the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.commdpi.com Specifically, ƒ+(r) indicates the propensity of a site for nucleophilic attack (attack by an electron donor), while ƒ-(r) indicates the propensity for electrophilic attack (attack by an electron acceptor). For this compound, the Fukui functions would likely show that the carbon atoms of the nitro-substituted ring are more susceptible to nucleophilic attack, while the nitrogen of the amino group and the oxygen atoms are more prone to electrophilic attack. acs.org The presence of a nitro group can sometimes lead to unusual negative values for the Fukui function, which is an area of ongoing research. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is extensively used in drug design and discovery to understand how a potential drug molecule might interact with its biological target. nih.gov While specific biological targets for this compound are not the focus here, molecular docking simulations can be hypothetically employed to explore its potential to bind to various enzyme active sites. The simulations would involve generating multiple possible binding poses of the molecule within the receptor's binding pocket and scoring them based on their binding affinity. acs.org The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org This information is invaluable for understanding the molecule's potential as a bioactive agent. niscpr.res.in

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Amino acids with polar and aromatic side chains |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Number of Hydrogen Bonds | 2-4 |

Note: The data in this table is hypothetical and would be generated from specific molecular docking simulations with a defined protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scispace.comtandfonline.com For a compound like this compound, which belongs to the class of nitroaromatic compounds, QSAR studies are instrumental in predicting biological activities, such as toxicity, without the need for extensive experimental testing. mdpi.com The development of a QSAR model typically involves calculating molecular descriptors, selecting relevant descriptors, and creating a mathematical equation that links these descriptors to the observed activity. tandfonline.com

Research on nitroaromatic compounds and benzoic acid derivatives has highlighted several types of molecular descriptors that are crucial for building robust QSAR models. These descriptors can be broadly categorized as physicochemical, electronic, and topological.

Key Descriptor Classes in QSAR Modeling of Related Compounds:

| Descriptor Type | Examples | Relevance to this compound |

| Physicochemical | LogP (hydrophobicity), Molar Refractivity | Influences absorption, distribution, and membrane transport. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | The nitro group's electron-withdrawing nature significantly impacts electronic properties. chitkara.edu.in |

| Topological/Structural | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule. nih.gov |

| Quantum Chemical | Total Energy, Heat of Formation | Provides insights into the molecule's stability and reactivity. researchgate.net |

The process of developing a QSAR model for a series of compounds structurally related to this compound would typically follow a workflow involving data set preparation, descriptor calculation, model generation using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation. tandfonline.comnih.gov For instance, in studies of nitroaromatic toxicity, descriptors related to hydrophobicity and electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), have been shown to be highly relevant. mdpi.com

Validation of a QSAR model is critical to ensure its predictive power. This is often assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²) for internal validation. External validation using a separate test set of compounds is also a crucial step. scispace.commdpi.com

Common Statistical Methods and Validation Parameters in QSAR:

| Statistical Method | Description | Key Validation Parameters |

| Multiple Linear Regression (MLR) | A linear approach to model the relationship between a dependent variable and one or more independent variables (descriptors). scispace.com | R², Adjusted R², F-statistic |

| Partial Least Squares (PLS) | A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. tandfonline.comnih.gov | Q² (Cross-validated R²), R²Y (cum) |

| Artificial Neural Networks (ANN) | A non-linear machine learning approach that can model complex relationships between structure and activity. scispace.com | Root Mean Square Error (RMSE), R² |

For a molecule like this compound, a QSAR model could be developed to predict various endpoints, such as antimicrobial activity or toxicity, by analyzing a series of analogues with variations in the substitution pattern on the phenyl rings. nih.govjocpr.com Such models would provide valuable guidance for designing new derivatives with improved activity or reduced toxicity.

Conformational Stability Analysis

Conformational stability analysis is a computational method used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the global minimum, as well as other low-energy stable conformations. acs.org For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding its shape, reactivity, and how it interacts with biological targets. The key rotatable bonds in this molecule are the C-N bond of the phenylamino group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring.

The conformational space of the molecule is explored by systematically rotating these bonds and calculating the potential energy of each resulting conformation. psu.edu Computational methods like Density Functional Theory (DFT) are commonly employed for these calculations, providing accurate geometries and relative energies of different conformers. researchgate.net

A study on diphenylamine (B1679370) derivatives using DFT calculations revealed that the global minimum conformation often involves specific dihedral angles between the two phenyl groups, which can be influenced by intramolecular hydrogen bonding. researchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the amine hydrogen and the oxygen of the nitro group or the carboxyl group, significantly influencing its conformational preference.

Similarly, studies on substituted benzoic acids have shown that the orientation of the carboxyl group relative to the benzene ring can be influenced by substituents. ucl.ac.ukresearchgate.net The presence of the bulky phenylamino group and the electron-withdrawing nitro group adjacent to the carboxyl group in this compound would create specific steric and electronic effects that dictate the preferred conformation.

Key Torsional Angles for Conformational Analysis of this compound:

| Torsional Angle | Description | Influencing Factors | Potential Conformations |

| C-C-N-C (Phenylamino) | Rotation around the bond connecting the two phenyl rings via the amine linker. | Steric hindrance between the rings, potential for intramolecular hydrogen bonding. | Skewed or twisted conformations are likely to minimize steric clash. acs.org |

| C-C-C=O (Carboxyl) | Rotation of the carboxylic acid group relative to the benzene ring. | Steric hindrance with ortho substituents (nitro and phenylamino groups), electronic effects. | The carboxyl group may be planar or twisted out of the plane of the benzene ring. psu.edu |

The analysis of the conformational landscape provides insights into the most stable, low-energy structures that the molecule is likely to adopt. acs.org This information is vital for subsequent molecular docking studies, as it is often the lowest energy conformer that binds to a biological receptor. The Cambridge Structural Database (CSD) is another valuable resource, providing experimental data on the conformations of similar fragments in crystal structures, which can be used to validate computational findings. acs.orgacs.org

In Vitro Pharmacological and Biological Research Applications

Enzyme Inhibition Studies

The ability of 4-Nitro-3-(phenylamino)benzoic acid and its structural analogs to inhibit specific enzymes has been a key area of research, with potential implications for various disease states.

Aldo-keto reductase 1C3 (AKR1C3) is a significant enzyme implicated in the progression of castration-resistant prostate cancer due to its role in the biosynthesis of androgens. nih.gov Consequently, the discovery of potent and selective AKR1C3 inhibitors is a critical area of research. Studies on substituted 3-(phenylamino)benzoic acids have revealed that the positioning of substituents on the phenyl rings is crucial for inhibitory activity and selectivity.

Research has demonstrated that a meta-position of the carboxylic acid group relative to the amine is important for selectivity towards AKR1C3 over other isoforms like AKR1C2. nih.govupenn.edu Furthermore, the presence of an electron-withdrawing group at the para-position of the phenylamino (B1219803) B-ring enhances the inhibitory potency against AKR1C3. nih.govupenn.edu

While direct inhibitory data for this compound is not extensively published, a closely related isomer, 3-(4-nitrophenylamino)benzoic acid, has been shown to be a potent inhibitor of AKR1C3 with an IC₅₀ value of 36 nM. nih.gov This suggests that the nitro-substituted phenylamino benzoic acid scaffold is a promising framework for the development of AKR1C3 inhibitors.

Table 1: AKR1C3 Inhibitory Activity of a this compound Isomer

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|

Data sourced from studies on substituted 3-(phenylamino)benzoic acids. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov The investigation of nitro-containing compounds as AChE inhibitors has been an active area of research.

Although direct studies on the AChE inhibitory activity of this compound are limited, a structural isomer, 5-nitro-2-(phenylamino)benzoic acid, has been utilized as a precursor in the synthesis of nitroacridone derivatives which have demonstrated potent AChE inhibitory activity. nih.govresearchgate.net For instance, 1,7-Dinitroacridone, derived from a related nitro-phenylamino benzoic acid, was found to be a highly potent AChE inhibitor with an IC₅₀ value of 0.22 μM. nih.gov This indicates the potential of the nitro-phenylamino benzoic acid scaffold in the design of novel AChE inhibitors.

The inhibitory potential of this compound against other specific enzyme targets is an area that warrants further investigation. The structural motifs present in the molecule suggest that it could be a candidate for screening against a variety of enzymes involved in different pathological pathways.

Antioxidant Activity Evaluation (e.g., DPPH assay)

The evaluation of antioxidant activity is crucial in the search for compounds that can combat oxidative stress, a factor implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess the free radical scavenging ability of a compound.

Antimicrobial Activity Investigations (in vitro)

The search for new antimicrobial agents is a global health priority. In vitro studies have explored the potential of various benzoic acid derivatives against a range of microbial pathogens.

The antimicrobial activity of this compound itself has not been extensively reported. However, research on related compounds provides some insights. For instance, derivatives of 4-aminobenzoic acid have been evaluated for their antibacterial and antifungal activities. nih.gov Furthermore, studies on 4-arylamino-3-nitrocoumarins, which share structural similarities, have demonstrated that these compounds exhibit in vitro antibacterial and antifungal activities against pathogenic strains. researchgate.net Phenylaminonaphthoquinones have also shown promising antibacterial activity, particularly against Staphylococcus aureus. mdpi.com The synthesis and evaluation of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have also revealed antibacterial and antifungal properties. rsc.org These studies collectively suggest that the core structure of this compound is a relevant scaffold for the development of new antimicrobial agents, though further direct testing is required to determine its specific activity.

Antitumor/Cytotoxic Activity Investigations (in vitro)

The in vitro evaluation of cytotoxic activity against cancer cell lines is a fundamental step in the discovery of new anticancer drugs. Benzoic acid and its derivatives have been the focus of numerous such investigations. dergipark.org.tr

Specific cytotoxic data for this compound is not widely available. However, the cytotoxic potential of structurally related compounds has been explored. For example, organotin(IV) derivatives of 4-nitrobenzoic acid have shown promising anti-cancer activity towards different human cancer cell lines. researchgate.net Spiro six-membered ring derivatives of 5-nitro isatin (B1672199) containing a substituted 4-(phenylamino) moiety have demonstrated good cytotoxicity against the MCF-7 breast cancer cell line. rdd.edu.iq One such compound exhibited an IC₅₀ value of 79.85 µM after 24 hours of treatment. rdd.edu.iq These findings indicate that the nitro and phenylamino functionalities can contribute to the cytotoxic effects of a molecule and that this compound warrants investigation as a potential antitumor agent.

Table 2: Cytotoxic Activity of a Related Spiro-5-nitroisatin Derivative

| Compound | Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

|---|

Data sourced from a study on spiro six-membered ring derivatives of 5-nitro isatin. rdd.edu.iq

Anti-inflammatory Activity Assessment (in vitro)

The evaluation of a compound's anti-inflammatory properties in a laboratory setting is a critical step in the drug discovery process. Various assays are employed to determine the potential of a substance to counteract inflammation at a cellular or molecular level. While direct in vitro anti-inflammatory studies on this compound are not extensively documented in publicly available research, the activity of structurally similar benzoic acid derivatives has been a subject of investigation.

Derivatives of 2-phenylaminobenzoic acid have been synthesized and evaluated for their anti-inflammatory potential. For instance, a series of nitric oxide-donating derivatives of 2-phenylaminobenzoic acid were synthesized and assessed for their anti-inflammatory effects. Among these, 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate demonstrated potent anti-inflammatory activity.

Another study focused on 2,4-disubstituted thiazole (B1198619) derivatives of 2-(2,3-dimethylanilino)benzoic acid. The in vitro anti-inflammatory activity of these compounds was evaluated using the albumin denaturation method, a common technique to assess anti-inflammatory potential. Notably, the compounds 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide and 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide exhibited significant anti-inflammatory activity, with the latter showing a 79.93% inhibition of protein denaturation at a concentration of 1600µg/ml.

These findings for structurally related compounds suggest that the this compound scaffold may possess intrinsic anti-inflammatory properties, warranting further direct investigation.

Table 1: In Vitro Anti-inflammatory Activity of a Structurally Related Compound

| Compound | Assay | Concentration (µg/ml) | % Inhibition |

|---|---|---|---|

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide | Albumin Denaturation | 400 | 71.20 |

| 800 | 75.65 | ||

| 1600 | 79.93 |

Data derived from a study on derivatives of 2-(2,3-dimethylanilino)benzoic acid.

Investigation of Molecular Mechanisms of Action (based on in vitro findings)

Understanding the molecular mechanisms by which a compound exerts its pharmacological effects is fundamental to its development as a therapeutic agent. For anti-inflammatory compounds, this often involves identifying their direct molecular targets, such as pro-inflammatory enzymes or signaling pathways.

While specific in vitro mechanistic studies on this compound are scarce, research on analogous structures provides valuable insights into potential mechanisms of action. A prominent mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators called prostaglandins. Structure-activity relationship studies on derivatives of 2-phenylaminobenzoic acid have indicated that this chemical skeleton is a requisite for selective COX-2 inhibition. The COX-2 isozyme is typically induced during inflammation and is a primary target for anti-inflammatory drugs.

Furthermore, pyrazolo[4,3-c]quinoline derivatives, which share some structural similarities with the compound of interest, have been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator. Specifically, certain derivatives were found to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins in lipopolysaccharide-stimulated cells. This suggests that a potential mechanism of anti-inflammatory action for related compounds could involve the modulation of the iNOS and COX-2 pathways.

Although these findings are based on structurally related compounds, they provide a rational basis for future in vitro studies to elucidate the specific molecular targets and mechanisms of action of this compound. Such studies would be essential to confirm whether it acts through similar pathways, such as the inhibition of COX enzymes or the suppression of iNOS and COX-2 expression.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Electronic Effects on Biological Activity

The electronic nature of substituents on the phenylamino (B1219803) ring plays a pivotal role in modulating the biological activity of 3-(phenylamino)benzoic acid derivatives. Research has demonstrated a significant correlation between the electronic effects of these substituents and the compound's inhibitory potency against enzymes like aldo-keto reductase 1C3 (AKR1C3) nih.govnih.gov.

Generally, the presence of strong electron-withdrawing groups (EWGs) at the para-position of the B-ring (the phenylamino moiety) enhances inhibitory activity nih.gov. For instance, analogs with substituents such as nitro (NO₂), acetyl (Ac), or trifluoromethyl (CF₃) display potent inhibitory action nih.gov. These EWGs can increase the stability and polar nature of the compound, potentially leading to enhanced interactions with molecular targets mdpi.commdpi.com. The inhibitory potency of 4'-substituted 3-(phenylamino)benzoic acids against AKR1C3 shows a linear correlation with the electronic effects of these substituents nih.gov. A regression analysis confirmed a significant correlation between the electronic effect (represented by the Hammett constant, σ) and AKR1C3 potency nih.gov.

Conversely, analogs bearing electron-donating groups (EDGs), such as methoxy (B1213986) (OCH₃) or methyl (CH₃), tend to exhibit weaker inhibitory activity compared to those with EWGs nih.gov. This suggests that reducing the electron density on the phenylamino ring is favorable for biological activity. The influence of substituent electronic effects extends to various biological properties, including antioxidant activity and protein binding affinities mdpi.com.

| Compound Analogue | Substituent (R) | Substituent Type | AKR1C3 IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | -H | Neutral | 1100 |

| Analogue 1 | -NO₂ | Electron-Withdrawing | 32 |

| Analogue 2 | -Ac | Electron-Withdrawing | 33 |

| Analogue 3 | -CF₃ | Electron-Withdrawing | 38 |

| Analogue 4 | -Cl | Electron-Withdrawing | 48 |

| Analogue 5 | -F | Electron-Withdrawing | 78 |

| Analogue 6 | -OCH₃ | Electron-Donating | 250 |

| Analogue 7 | -CH₃ | Electron-Donating | 450 |

Data adapted from studies on substituted 3-(phenylamino)benzoic acids. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Role of Carboxylic Acid and Amine pKa in Ligand-Target Interactions

The acidity (pKa) of the carboxylic acid and the secondary amine groups is a critical, interdependent physicochemical parameter that influences ligand-target interactions nih.govresearchgate.net. The pKa values are directly related to the electronic effects of the substituents on the aromatic rings nih.gov.

Studies on 3-(phenylamino)benzoic acid analogs have revealed a significant correlation between their AKR1C3 inhibitory potency and the calculated pKa of both the carboxylic acid group and the secondary amine nih.gov. The presence of electron-withdrawing groups on the B-ring decreases the pKa of the carboxylic acid and the secondary amine, making them more acidic. This increased acidity appears to be favorable for binding to the active site of AKR1C3, likely by facilitating the formation of hydrogen bonds nih.gov.

| Substituent (4' position) | Calculated Carboxylic Acid pKa | Calculated Amine pKa | AKR1C3 IC₅₀ (nM) |

|---|---|---|---|

| -NO₂ | 3.68 | -7.30 | 32 |

| -CF₃ | 3.86 | -6.06 | 38 |

| -Cl | 4.01 | -4.99 | 48 |

| -F | 4.08 | -4.59 | 78 |

| -H | 4.14 | -4.30 | 1100 |

| -OCH₃ | 4.23 | -3.79 | 250 |

| -CH₃ | 4.25 | -3.69 | 450 |

Data adapted from regression analysis of 4'-substituted 3-(phenylamino)benzoic acid analogs. Lower pKa values indicate stronger acidity.

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substitutions on both the A-ring (benzoic acid) and B-ring (phenylamino) significantly affect the pharmacological profiles of these compounds, particularly their potency and selectivity nih.gov.

The position of the carboxylic acid group on the A-ring is crucial for selectivity. A meta-arrangement of the carboxylic acid and the secondary amine (as seen in 3-(phenylamino)benzoic acid) confers selectivity for AKR1C3 over the AKR1C2 isoform nih.gov. Moving the carboxylic acid to the ortho or para position can alter this selectivity profile nih.gov. Additional substitutions on the A-ring generally result in similar or lower inhibitory potency for AKR1C3 without major effects on selectivity researchgate.net.

Emerging Research Avenues and Translational Perspectives

Development of Novel Derivatives for Enhanced Potency and Selectivity

The core structure of 4-Nitro-3-(phenylamino)benzoic acid serves as a versatile scaffold for the synthesis of new derivatives with improved biological activity. ontosight.ai Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the chemical structure to understand how these changes affect the compound's potency and selectivity towards specific biological targets. lookchem.com

Researchers have synthesized various analogs by introducing different substituents onto the phenylamino (B1219803) B-ring. lookchem.com These modifications aim to enhance the desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects. For instance, the introduction of electron-withdrawing groups on the phenylamino B-ring has been shown to be optimal for the inhibition of certain enzymes. lookchem.com

The synthesis of these novel derivatives often involves multi-step chemical reactions. For example, one common approach is the Buchwald-Hartwig C-N coupling reaction followed by methyl ester saponification. nih.gov The resulting products are then purified and characterized using techniques like NMR analysis and high-resolution mass spectrometry. nih.gov

Here is a table summarizing some synthesized derivatives and their reported activities:

| Derivative Name | Modification | Reported Activity |

| 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid | Addition of a trifluoromethyl group | Potent and selective inhibitor of AKR1C3 researchgate.net |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Phenylaminocarbonyl and benzoyl groups | Inhibitor of human type 2 5 alpha-reductase isozyme nih.gov |

| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | Incorporation into a pyrazolopyrimidine scaffold | Potent antitumor activity against MCF-7 human breast adenocarcinoma cell line mdpi.comresearchgate.net |

| 4-((2-(4-Cyclohexylphenyl)-1-ethoxy-2-oxoethyl)amino)benzoic Acid | Addition of a cyclohexylphenyl and ethoxy-oxoethyl group | MCR-1 inhibitor nih.gov |

Application in Rational Drug Design Strategies

Rational drug design is a powerful approach that utilizes the three-dimensional structure of biological targets to design and develop new drugs. researchgate.net This strategy is being increasingly applied to the development of this compound derivatives. By understanding the binding interactions between the compound and its target protein, researchers can make informed decisions about which chemical modifications are most likely to improve its efficacy. researchgate.net

A key aspect of rational drug design is the use of computational tools to model the binding of a ligand to its receptor. researchgate.net These in silico methods can predict the binding affinity and orientation of a compound within the active site of a protein, helping to prioritize which derivatives to synthesize and test experimentally. researchgate.net

For example, molecular docking studies can be used to predict the binding modes of these compounds with their target enzymes. nih.gov This information can then be used to design new derivatives with improved binding characteristics.

Integration with Advanced Computational and Experimental Methodologies

The development of novel this compound derivatives is being accelerated by the integration of advanced computational and experimental methodologies. researchgate.net These approaches provide a more comprehensive understanding of the compound's chemical properties and biological activities.

Computational studies play a vital role in modern drug discovery. tandfonline.com Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure and properties of these molecules, providing insights into their reactivity and stability. researchgate.net Molecular dynamics simulations can be used to study the dynamic behavior of the compound and its interactions with its biological target over time. tandfonline.com

Experimental methodologies are essential for validating the predictions made by computational models and for characterizing the biological activity of the synthesized compounds. These methods include a wide range of in vitro and in vivo assays.

In vitro assays are used to assess the compound's activity against isolated enzymes or cells. For example, enzyme inhibition assays can determine the compound's potency and selectivity. nih.gov Cell-based assays can be used to evaluate the compound's effects on cell proliferation, apoptosis, and other cellular processes. mdpi.com

In vivo studies are conducted in animal models to evaluate the compound's efficacy and safety in a living organism. These studies provide valuable information about the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

The combination of computational and experimental approaches provides a powerful platform for the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. How can regioselective nitration be optimized during the synthesis of 4-nitro-3-(phenylamino)benzoic acid?

To achieve regioselective nitration, use a mixed acid system (concentrated HNO₃ and H₂SO₄) at 0–5°C to favor electrophilic substitution at the para position relative to the phenylamino group. Monitor reaction progress via TLC and quench with ice to prevent over-nitration. Post-reaction, purify the product using column chromatography with a hexane/ethyl acetate gradient to isolate the desired regioisomer .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from ethanol/water (7:3 v/v) is optimal due to the compound’s moderate polarity. For impurities with similar polarity, employ preparative HPLC with a C18 column and 0.1% formic acid in acetonitrile/water (40:60) as the mobile phase. Melting point analysis (e.g., 217–220°C) confirms purity .

Q. Which spectroscopic methods are critical for structural confirmation?

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ 12–13 ppm).

- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (1700 cm⁻¹, C=O) groups.

- X-ray crystallography : Resolve spatial arrangement of the nitro and phenylamino substituents .

Intermediate Research Questions

Q. How does the nitro group influence reactivity compared to analogs like 4-amino-3-(phenylamino)benzoic acid?

The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols), whereas the amino derivative is prone to oxidation. Comparative kinetic studies under identical conditions (e.g., in DMF at 80°C) reveal faster reaction rates for the nitro analog in SNAr reactions .

Q. What assays are suitable for evaluating enzyme inhibition potential?

Use fluorescence-based assays with recombinant enzymes (e.g., kinases or proteases). Pre-incubate the compound (1–100 µM) with the enzyme, then add a fluorogenic substrate. Monitor inhibition via changes in fluorescence intensity (λex/λem = 340/450 nm). IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., SARS-CoV-2 main protease). Optimize the ligand’s conformation with density functional theory (DFT) at the B3LYP/6-31G* level. Analyze binding affinity (ΔG) and hydrogen-bonding networks to prioritize derivatives for synthesis .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Q. How are metabolic pathways elucidated using LC-MS?

Incubate the compound with liver microsomes (37°C, NADPH regeneration system). Extract metabolites with acetonitrile, then analyze via UPLC-QTOF-MS in positive ion mode. Identify phase I metabolites (e.g., nitro reduction to amine) and phase II conjugates (glucuronidation) using accurate mass and MS/MS fragmentation .

Q. What mechanistic insights are gained from studying nitro group reduction?

Electrochemical reduction (cyclic voltammetry in pH 7.4 buffer) reveals a two-electron transfer process. Compare with chemical reduction (Sn/HCl), which produces 4-amino-3-(phenylamino)benzoic acid. Kinetic isotope effects (KIE) using deuterated solvents clarify rate-determining steps .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the phenylamino ring. Test in cellular assays (e.g., antiproliferative activity in MCF-7 cells). QSAR models (partial least squares regression) correlate Hammett σ values with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.